molecular formula C17H19NO5S B7456670 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

Cat. No. B7456670
M. Wt: 349.4 g/mol
InChI Key: IMXGYYHPSOPSAJ-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate, also known as ADMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.

Mechanism of Action

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate acts as a sulfonate ester that can be hydrolyzed by enzymes such as arylsulfatase A. The hydrolysis of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate produces 4-acetamidophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid. The mechanism of action of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is based on its ability to act as a substrate for enzymes that can hydrolyze sulfonate esters.
Biochemical and Physiological Effects
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has no known biochemical or physiological effects on humans or animals. It is a non-toxic compound that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and organic solvents, making it a versatile reagent for use in various experimental conditions. However, one limitation of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is that it is a relatively expensive reagent compared to other sulfonate esters.

Future Directions

There are several future directions for the use of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate in scientific research. One potential application is in the development of new enzyme assays for arylsulfatase A. 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate can be used as a model substrate for the development of new assays that can be used to measure the activity of this important enzyme. Another potential application is in the synthesis of new sulfonate esters for use in medicinal chemistry. 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate can be used as a starting material for the synthesis of new sulfonate esters that can be tested for their biological activity. Finally, 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate can be used as a model compound for studying the hydrolysis of sulfonate esters by other enzymes, which can lead to a better understanding of the metabolism of these compounds in the human body.
Conclusion
In conclusion, 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a sulfonate ester that has been widely used in scientific research. It is a stable and versatile reagent that is commonly used as a substrate for enzyme assays and as a reagent in organic synthesis. 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has no known biochemical or physiological effects on humans or animals and is a non-toxic compound. Although relatively expensive, 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several advantages for use in laboratory experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves the reaction of 4-acetamidophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has been used in various scientific research fields such as biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a substrate for enzyme assays and as a reagent in organic synthesis. 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has been used as a model substrate for studying the enzymatic hydrolysis of sulfonate esters by arylsulfatase A, which is an important enzyme involved in the metabolism of sulfated glycosaminoglycans in the human body.

properties

IUPAC Name

(4-acetamidophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-10-17(12(2)9-16(11)22-4)24(20,21)23-15-7-5-14(6-8-15)18-13(3)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXGYYHPSOPSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

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